4-(2-Methoxyphenyl)-3-thiosemicarbazide
Overview
Description
4-(2-Methoxyphenyl)-3-thiosemicarbazide is a useful research compound. Its molecular formula is C8H11N3OS and its molecular weight is 197.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
4-(2-Methoxy-5-methylphenyl)-1-(substituted benzal) thiosemicarbazides and related compounds have shown in vitro growth inhibiting activity against several microbes. Additionally, they exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting their potential in treating bacterial infections and tuberculosis (Hirpara, Parekh, & Parekh, 2003).
Synthesis and Spectroscopic Characterization
The compound undergoes cyclocondensation reactions to form various derivatives, which have been characterized spectroscopically. This includes the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors, showcasing its versatility in chemical synthesis (Mahesha et al., 2021).
Antioxidant and Anticancer Activities
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating thiosemicarbazide, have been synthesized and tested for their antioxidant and anticancer activities. These compounds demonstrated significant cytotoxic effects against human glioblastoma and breast cancer cell lines, highlighting their potential as therapeutic agents (Tumosienė et al., 2020).
Synthesis of Novel Derivatives and Pharmacological Evaluation
Synthesized derivatives of 4-aryl-(thio)semicarbazides have been pharmacologically evaluated, revealing strong antinociceptive activity in behavioral models. These findings suggest potential applications in pain management (Wujec et al., 2014).
Crystal Structure and Hirshfeld Surface Analysis
Studies on the crystal structure and Hirshfeld surface analysis of thiosemicarbazide derivatives provide insights into the molecular interactions and stability of these compounds, which is crucial for developing new materials and pharmaceuticals (Kumara et al., 2017).
Versatility in Synthesis of Biologically Active Compounds
2-Methoxy-5-methylphenyl Thiosemicarbazide has been used as a precursor for synthesizing various biologically active compounds, including thiadiazoles and imidazolinones, demonstrating its versatility in medicinal chemistry (Hirpara, Parikh, Merja, & Parekh, 2003).
Experimental and Theoretical Studies
Experimental and theoretical studies on (p-methoxyphenyl)thiosemicarbazide have been conducted to understand its structural properties, charge distribution, and potential for reaction with metallic ions. This research provides valuable information for designing new compounds with specific properties (Jian, Zhao, & Hou, 2005).
Anticonvulsive Activity
Some thiosemicarbazide derivatives have been tested for anticonvulsive activity, leading to the identification of compounds with significant potency. This highlights the potential of thiosemicarbazide derivatives in the development of new antiepileptic drugs (Tsitsa et al., 1989).
Antidepressant Activity
1-Thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives, synthesized using thiosemicarbazide, have shown antidepressant activities comparable to or greater than standard antidepressants, indicating their potential as novel antidepressant agents (Bilgin, Palaska, & Sunal, 1993).
Properties
IUPAC Name |
1-amino-3-(2-methoxyphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-12-7-5-3-2-4-6(7)10-8(13)11-9/h2-5H,9H2,1H3,(H2,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRBYYMDUDFTNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353158 | |
Record name | 4-(2-Methoxyphenyl)-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40207-02-1 | |
Record name | N-(2-Methoxyphenyl)hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40207-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methoxyphenyl)-3-thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-(2-methoxyphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.